molecular formula C8H9NO3 B3051496 2-Ethyl-4-nitrophenol CAS No. 34105-70-9

2-Ethyl-4-nitrophenol

Cat. No. B3051496
CAS RN: 34105-70-9
M. Wt: 167.16 g/mol
InChI Key: YKTXVKQLETVLJG-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitrophenol is a chemical compound with the molecular formula C8H9NO3 . It is related to 4-Amino-2-nitrophenol, which is a major metabolite of 2,4-dinitrophenol and is commonly used as a semi-permanent hair colorant and toner in permanent hair dye products .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-nitrophenol includes a total of 21 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .

Scientific Research Applications

Toxicity and Degradability in Anaerobic Systems

Nitrophenols, including 2-Ethyl-4-nitrophenol, are significant in the chemical industry and listed as priority pollutants. Their toxic effects and degradability in anaerobic systems have been studied, showing varying degrees of toxicity and biotic transformation in different conditions. This information is crucial for understanding their environmental impact and potential removal methods from waste streams (Uberoi & Bhattacharya, 1997).

Detection and Analysis Methods

Advanced techniques for detecting and quantifying nitrophenols in environmental samples have been developed. One such method involves liquid chromatography with electrochemical detection, which can effectively determine various nitropesticides and metabolites, including 4-nitrophenol and 3-methyl-4-nitrophenol, in river water samples without preconcentration steps (Galeano-Díaz et al., 2000).

Catalytic Reduction Applications

Nanocatalytic systems have been used for the chemical reduction of nitrophenols in aqueous environments. These systems utilize sodium borohydride as the reducing agent and are important for the degradation of pollutants like 2-nitrophenol (2-NP) and 4-nitrophenol (4-NP) from water sources. The review also discusses various supporting mediums used for the immobilization of nanomaterials in these processes (Din et al., 2020).

Environmental Impact and Photocatalysis

Studies on the electrochemical detection and photocatalytic degradation of 4-nitrophenol show its significant presence as a toxic pollutant in industrial wastewater. Innovative approaches like the use of Ag2O-ZnO composite nanocones have been developed for both detection and degradation of 4-nitrophenol in aqueous solutions, highlighting the dual functionality of such materials (Chakraborty et al., 2021).

Safety and Hazards

2-Ethyl-4-nitrophenol, like other nitrophenols, can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and keep the substance in a dry, cool, and well-ventilated place .

Future Directions

Future research could focus on the bioremediation and bioconversion of aromatic compounds like 2-Ethyl-4-nitrophenol . Additionally, the development of simple and effective methods for the transformation of nitrophenols into aminophenols could be a promising direction .

properties

IUPAC Name

2-ethyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXVKQLETVLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187701
Record name Phenol, 2-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-nitrophenol

CAS RN

34105-70-9
Record name 2-Ethyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34105-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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